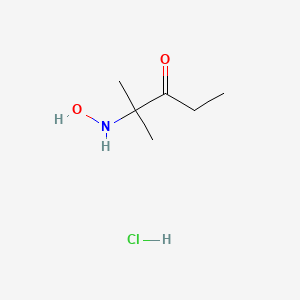

2-Hydroxyamino-2-methyl-3-pentanone hydrochloride

Description

Chemical Name: 2-Hydroxyamino-2-methyl-3-pentanone hydrochloride CAS No.: 60829-59-6 Molecular Formula: C₆H₁₄ClNO₂ Molecular Weight: 167.63 g/mol Structural Features: Contains a hydroxyamino (-NHOH) group, a ketone (C=O) at position 3, and a methyl branch at position 2 of the pentanone backbone. The hydrochloride salt enhances solubility in polar solvents .

This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive hydroxyamino group, which participates in nucleophilic and redox reactions. Limited toxicological data are available, necessitating caution in handling .

Properties

CAS No. |

60829-59-6 |

|---|---|

Molecular Formula |

C6H14ClNO2 |

Molecular Weight |

167.63 g/mol |

IUPAC Name |

2-(hydroxyamino)-2-methylpentan-3-one;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-5(8)6(2,3)7-9;/h7,9H,4H2,1-3H3;1H |

InChI Key |

FBFCTEUONFEXCU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)(C)NO.Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

2-Hydroxyamino-2-methyl-3-pentanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Hydroxyamino-2-methyl-3-pentanone hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It can be used in biochemical assays and studies involving enzyme activity.

Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(Dimethylamino)-2-methyl-3-pentanone Hydrochloride

CAS No.: 63942-70-1 Molecular Formula: C₈H₁₈ClNO Molecular Weight: 179.69 g/mol Key Differences:

- Replaces the hydroxyamino (-NHOH) group with a dimethylamino (-N(CH₃)₂) group.

- Higher molecular weight and increased steric hindrance due to the dimethyl group may slow reaction kinetics in synthesis pathways .

| Property | 2-Hydroxyamino-2-methyl-3-pentanone HCl | 1-(Dimethylamino)-2-methyl-3-pentanone HCl |

|---|---|---|

| Functional Groups | Hydroxyamino, ketone | Dimethylamino, ketone |

| Solubility (Polarity) | Higher (due to -NHOH and HCl salt) | Moderate (less polar dimethyl group) |

| Reactivity | Redox-active, nucleophilic | Less reactive (tertiary amine) |

Methyl 3-amino-2-hydroxypentanoate Hydrochloride

CAS No.: 1803560-73-7 Molecular Formula: C₆H₁₄ClNO₃ Molecular Weight: 183.63 g/mol Key Differences:

- Contains an ester (-COOCH₃) and hydroxyl (-OH) group instead of a ketone and hydroxyamino group.

- The ester group introduces hydrolytic instability under acidic/basic conditions, unlike the stable ketone in the target compound.

- Enhanced hydrogen-bonding capacity from both -OH and -NH₃⁺Cl⁻ may improve solubility in aqueous media .

| Property | 2-Hydroxyamino-2-methyl-3-pentanone HCl | Methyl 3-amino-2-hydroxypentanoate HCl |

|---|---|---|

| Stability | High (ketone inertness) | Low (ester hydrolysis risk) |

| Bioactivity | Potential redox applications | Peptide synthesis intermediate |

Methyl 2-amino-2-methyl-3-phenylpropanoate Hydrochloride

CAS No.: Not explicitly listed (see Synonyms in ) Molecular Formula: ~C₁₁H₁₆ClNO₂ (estimated) Key Differences:

- Incorporates a phenyl ring and ester group, replacing the ketone and hydroxyamino groups.

- The aromatic ring increases lipophilicity, favoring membrane permeability in drug design.

- The absence of redox-active groups limits utility in oxidation-reduction reactions compared to the target compound .

| Property | 2-Hydroxyamino-2-methyl-3-pentanone HCl | Methyl 2-amino-2-methyl-3-phenylpropanoate HCl |

|---|---|---|

| Lipophilicity | Moderate | High (due to phenyl group) |

| Synthetic Utility | Redox chemistry, intermediates | Chiral building blocks for APIs |

Methyl 2-amino-3-methylpentanoate Hydrochloride

CAS No.: 2127175-24-8 Molecular Formula: C₇H₁₆ClNO₂ Molecular Weight: ~181.66 g/mol Key Differences:

- Features a simpler structure with a primary amine (-NH₂) and ester group.

- Lacks the hydroxyamino and ketone functionalities, reducing its versatility in complex synthesis.

- Likely metabolized more rapidly due to the absence of steric hindrance .

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Hydroxyamino-2-methyl-3-pentanone HCl | 60829-59-6 | C₆H₁₄ClNO₂ | 167.63 | Hydroxyamino, ketone |

| 1-(Dimethylamino)-2-methyl-3-pentanone HCl | 63942-70-1 | C₈H₁₈ClNO | 179.69 | Dimethylamino, ketone |

| Methyl 3-amino-2-hydroxypentanoate HCl | 1803560-73-7 | C₆H₁₄ClNO₃ | 183.63 | Amino, hydroxyl, ester |

| Methyl 2-amino-2-methyl-3-phenylpropanoate HCl | N/A | ~C₁₁H₁₆ClNO₂ | ~225.71 | Amino, methyl, phenyl, ester |

Biological Activity

2-Hydroxyamino-2-methyl-3-pentanone hydrochloride , with the CAS number 60829-59-6, is a compound that has gained attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C6H12ClN2O |

| Molecular Weight | 164.62 g/mol |

| IUPAC Name | 2-hydroxy-2-methyl-3-pentanone hydrochloride |

| Physical State | White crystalline solid |

| Solubility | Soluble in water |

Research indicates that This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Cell Proliferation Modulation : Studies suggest that it can influence cell growth and proliferation, making it a candidate for further investigation in cancer research.

- Antioxidant Activity : Preliminary data indicate that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Antiproliferative Effects

A study published in PubMed highlights the antiproliferative effects of compounds structurally similar to this compound. These compounds were found to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thereby inducing cytotoxic effects in various cancer cell lines .

Case Studies

- Case Study on Cancer Cell Lines : A recent investigation assessed the impact of this compound on human breast cancer cells (MCF-7). The study revealed a significant reduction in cell viability at concentrations above 50 µM, with a calculated IC50 value of approximately 30 µM. This suggests that the compound may serve as a potential chemotherapeutic agent.

- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell survival rates by approximately 40% compared to control groups.

Research Findings

- Synthesis and Characterization : The synthesis of this compound has been optimized to yield high purity and bioavailability. Techniques such as NMR and mass spectrometry have confirmed its structure and purity .

- Toxicological Profile : Toxicity assessments indicate that while the compound exhibits some irritant properties (H315), it does not show significant mutagenic effects in standard assays .

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics, with peak plasma concentrations occurring within 1 hour post-administration in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.